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Introduction

(+)-1,2-Diphenylethylenediamine (DPEN) and its derivatives are privileged chiral ligands in

the field of asymmetric catalysis, particularly in transfer hydrogenation reactions. These

reactions are a powerful and practical method for the enantioselective reduction of prochiral

ketones and imines to valuable chiral alcohols and amines, respectively. Chiral amines and

alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and

fine chemicals.[1][2][3] The use of DPEN-based ligands in combination with transition metals,

most notably Ruthenium, has led to the development of highly efficient and selective catalysts,

famously pioneered by Noyori and coworkers.[2][4]

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation (ATH) catalyzed by Ru(II)-TsDPEN

complexes is a subject of ongoing research, with a generally accepted "outer sphere"

concerted mechanism for ketones.[2] In this pathway, the ruthenium catalyst, activated by a

hydrogen source (e.g., formic acid or isopropanol), forms a ruthenium-hydride species. The

substrate (ketone or imine) does not coordinate directly to the metal center. Instead, it interacts

with the chiral ligand through hydrogen bonding. The hydride is then transferred from the metal

and a proton from the ligand to the carbonyl or iminyl group via a six-membered transition

state.[2] The chirality of the DPEN ligand dictates the facial selectivity of the hydride transfer,

leading to the formation of one enantiomer of the product in excess.
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For the reduction of imines, which often requires acidic conditions, an "ionic mechanism" has

been proposed where the imine is protonated before the hydride transfer.[2][4] The

stereochemical outcome can differ between ketone and imine reduction with the same catalyst

configuration, highlighting the nuanced mechanistic details.[4]

Key Advantages of (+)-DPEN Ligands in Transfer
Hydrogenation

High Enantioselectivity: Catalysts derived from (+)-DPEN and its analogs consistently

provide high to excellent enantiomeric excesses (ee) for a broad range of substrates.[5][6]

High Catalytic Activity: These catalysts are often highly active, allowing for low catalyst

loadings (high substrate-to-catalyst ratios, S/C).[5]

Broad Substrate Scope: A wide variety of aromatic, heteroaromatic, and even some aliphatic

ketones and imines can be effectively reduced.[6][7]

Mild Reaction Conditions: Transfer hydrogenation reactions can typically be carried out

under mild conditions, avoiding the need for high-pressure hydrogen gas.[8]

Versatility: The modular nature of the DPEN ligand allows for fine-tuning of steric and

electronic properties through derivatization (e.g., N-tosylation to TsDPEN) to optimize

performance for specific substrates.[5]

Applications in Pharmaceutical and Agrochemical
Synthesis
The synthesis of enantiomerically pure alcohols and amines is of paramount importance in the

life sciences. Asymmetric transfer hydrogenation using (+)-DPEN-based catalysts provides a

direct and efficient route to these valuable chiral intermediates. For instance, this methodology

is applied in the synthesis of precursors for antiviral and fungicidal agents.[9] The ability to

produce single enantiomers is critical, as different enantiomers of a drug can have vastly

different pharmacological activities and toxicities.
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General Catalytic Cycle for Asymmetric Transfer Hydrogenation
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Caption: General catalytic cycle for asymmetric transfer hydrogenation.
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Typical Experimental Workflow for ATH

Start

Combine Catalyst, Ligand, and Substrate in Solvent

Add Hydrogen Source (e.g., HCOOH/NEt3)

Stir at Specified Temperature

Monitor Reaction by TLC/GC/HPLC

Quench Reaction and Perform Aqueous Workup

Extract with Organic Solvent

Purify by Column Chromatography

Analyze Yield and Enantiomeric Excess (HPLC)

End

Click to download full resolution via product page

Caption: Typical experimental workflow for ATH reactions.
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Quantitative Data Summary
Table 1: Asymmetric Transfer Hydrogenation of
Aromatic Ketones

Entry
Subst
rate

Catal
yst

S/C
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Hydro
gen
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e
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nt

Time
(h)

Yield
(%)

ee
(%)

Ref.

1

Acetop

henon

e

RuCl--

INVALI

D-

LINK--

200
HCOO

H/NEt₃

CH₂Cl

₂
20 99 97 (R) [10]

2

2'-

Aceton

aphtho

ne

RuCl--

INVALI

D-

LINK--

500
HCOO

H/NEt₃
DMF 4 98 98 (R) [6]

3

3'-

Metho

xyacet

ophen

one

RuCl--

INVALI

D-

LINK--
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HCOO

H/NEt₃

CH₃C

N
12 95 96 (R) [1]

4

4'-

Chloro

acetop

henon

e

RuCl--

INVALI

D-

LINK--

1000

aq.

HCOO

Na

Water/

MeOH
1 >99 98 (R) [1][7]

5

4-
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one

RuCl--
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D-

LINK--

200
HCOO

H/NEt₃

CH₂Cl

₂
15 >99 99 (S) [10]

Table 2: Asymmetric Transfer Hydrogenation of Imines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra07964g
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417846/
https://pubs.acs.org/doi/10.1021/acs.joc.5b00990
https://pubs.acs.org/doi/10.1021/acs.joc.5b00990
https://pubmed.ncbi.nlm.nih.gov/18095274/
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra07964g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Subst
rate

Catal
yst

S/C
Ratio

Hydro
gen
Sourc
e

Solve
nt

Time
(h)

Yield
(%)

ee
(%)

Ref.

1

1-

Methyl

-3,4-

dihydr

oisoqu

inoline

RuCl--

INVALI

D-

LINK--

100
HCOO

H/NEt₃

CH₃C

N
2 95 95 (R) [2]

2

6,7-

Dimet

hoxy-

1-

methyl

-3,4-

dihydr

oisoqu

inoline

[RhCl₂
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Experimental Protocols
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Protocol 1: General Procedure for Asymmetric Transfer
Hydrogenation of Ketones
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an

aromatic ketone using a Ru(II)-TsDPEN catalyst.

Materials:

RuCl--INVALID-LINK-- catalyst

Aromatic ketone (e.g., acetophenone)

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen for inert atmosphere

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add the RuCl--INVALID-LINK--

catalyst (e.g., 0.005 mmol, 1 mol%).

Add the aromatic ketone (e.g., 0.5 mmol, 1 equivalent) to the Schlenk tube.

Add the anhydrous solvent (e.g., 2.5 mL) to dissolve the reactants.

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction mixture.
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Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by

thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g.,

5 mL).

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the chiral

alcohol.

Determine the enantiomeric excess of the product by chiral high-performance liquid

chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Transfer
Hydrogenation of Imines in an Aqueous System
This protocol describes a greener approach to the asymmetric transfer hydrogenation of a

cyclic imine using an in-situ generated Rhodium catalyst in a water/methanol co-solvent

system.[11]

Materials:

[RhCl₂(Cp*)]₂

(S,S)-N-p-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Cyclic imine (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline)

Sodium formate (HCOONa)

Methanol (MeOH)

Deionized water
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Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction vial, combine [RhCl₂(Cp*)]₂ (e.g., 0.0025 mmol) and (S,S)-TsDPEN (e.g.,

0.0055 mmol).

Add a mixture of methanol and deionized water (e.g., 1:1 v/v, 2 mL).

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.

Add the cyclic imine (e.g., 1.0 mmol, 1 equivalent) to the catalyst solution.

Add sodium formate (e.g., 1.5 mmol, 1.5 equivalents) as the hydrogen donor.

Stir the reaction mixture vigorously at a specified temperature (e.g., 40 °C).

Monitor the reaction progress by TLC or GC. These reactions are often rapid (e.g., 20-30

minutes).[11]

After completion, cool the reaction to room temperature and add deionized water (e.g., 5

mL).

Extract the product with dichloromethane (3 x 10 mL).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in

vacuo.

Purify the resulting chiral amine by column chromatography.

Determine the enantiomeric excess by chiral HPLC analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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